11-[[[10-carboxydecyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]undecanoic acid
Description
11-[[[10-Carboxydecyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]undecanoic acid is a structurally complex organosilicon compound characterized by a polydimethylsiloxane (PDMS) backbone modified with carboxydecyl-terminated silyl ether linkages. Its molecular architecture includes three dimethylsilyloxy groups branching from the undecanoic acid chain, terminating in a carboxylic acid group. This design confers amphiphilic properties, combining hydrophobic silicon-based segments with a polar carboxylic acid terminus. The compound is utilized in advanced material science applications, particularly as a functionalized silicone oil or surfactant, due to its thermal stability and tunable surface activity .
Properties
IUPAC Name |
11-[[[10-carboxydecyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]undecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H60O6Si3/c1-35(2,25-21-17-13-9-7-11-15-19-23-27(29)30)33-37(5,6)34-36(3,4)26-22-18-14-10-8-12-16-20-24-28(31)32/h7-26H2,1-6H3,(H,29,30)(H,31,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTPIXXHZHNLQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCCCCCCCC(=O)O)O[Si](C)(C)O[Si](C)(C)CCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H60O6Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
58130-04-4 | |
| Details | Compound: Poly[oxy(dimethylsilylene)], α-[(10-carboxydecyl)dimethylsilyl]-ω-[[(10-carboxydecyl)dimethylsilyl]oxy]- | |
| Record name | Poly[oxy(dimethylsilylene)], α-[(10-carboxydecyl)dimethylsilyl]-ω-[[(10-carboxydecyl)dimethylsilyl]oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58130-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID701111249 | |
| Record name | Poly[oxy(dimethylsilylene)], α-[(10-carboxydecyl)dimethylsilyl]-ω-[[(10-carboxydecyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58130-04-4 | |
| Record name | Poly[oxy(dimethylsilylene)], α-[(10-carboxydecyl)dimethylsilyl]-ω-[[(10-carboxydecyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Polydimethylsiloxane, carboxydecyl terminated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[[[10-carboxydecyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]undecanoic acid typically involves the following steps:
Preparation of the Silane Intermediate: The initial step involves the synthesis of a silane intermediate through the reaction of a chlorosilane with a suitable aliphatic alcohol.
Hydrosilylation Reaction: The silane intermediate undergoes a hydrosilylation reaction with an aliphatic olefin to introduce the desired aliphatic chain.
Oxidation: The terminal groups of the aliphatic chain are oxidized to carboxylic acid groups using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The use of catalysts, such as platinum or rhodium complexes, is common to enhance the efficiency of the hydrosilylation reaction.
Chemical Reactions Analysis
Types of Reactions
11-[[[10-carboxydecyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]undecanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be further oxidized to form carboxylate salts.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The silyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new silicon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Organolithium reagents, Grignard reagents.
Major Products
Oxidation: Carboxylate salts.
Reduction: Alcohols.
Substitution: Various organosilicon compounds with new silicon-carbon bonds.
Scientific Research Applications
11-[[[10-carboxydecyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]undecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds and materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with therapeutic agents.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its hydrophobic and flexible nature.
Mechanism of Action
The mechanism of action of 11-[[[10-carboxydecyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]undecanoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with proteins, enzymes, and cell membranes, altering their properties and functions.
Pathways Involved: It can modulate signaling pathways related to cell adhesion, proliferation, and differentiation, making it useful in biomedical applications.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Undecanoic Acid Derivatives
Key Observations :
- The target compound’s silicon-rich structure distinguishes it from furan or aromatic derivatives (e.g., 11D3, phenolic carbamoyl), offering superior thermal stability and hydrophobicity.
- Unlike fluorescent or thiol-containing analogs (e.g., dansylamino or ethylthio derivatives), the silyl ether groups reduce reactivity, making it more suitable for material science than biochemical probing.
Key Observations :
- The target compound lacks documented biological binding activity, unlike mercapto or dansyl derivatives, which interact strongly with proteins like FabH or FABP.
- Its silicon-based structure may limit membrane permeability, reducing bioavailability compared to furan or phenolic analogs.
Physicochemical Properties
Table 3: Solubility and Stability
Key Observations :
- The target compound’s solubility profile aligns with silicone oils, requiring organic solvents for dissolution.
- Its stability under thermal stress surpasses hydrolytically sensitive derivatives like phosphinyl esters.
Biological Activity
Chemical Structure
The compound features multiple dimethylsilyl groups and a carboxydecyl chain, which contribute to its unique properties. The presence of the carboxylic acid group may impart certain biological functionalities, such as interaction with biological membranes or potential therapeutic effects.
Molecular Formula
The molecular formula for this compound is , indicating a significant degree of complexity due to the silane components.
Research indicates that compounds with similar structures often exhibit biological activities through several mechanisms:
- Membrane Interaction : The hydrophobic silane groups may facilitate interactions with lipid bilayers, potentially altering membrane permeability.
- Antimicrobial Properties : Some silane derivatives have demonstrated antimicrobial activity, which could be attributed to their ability to disrupt microbial cell membranes.
- Drug Delivery Systems : The compound's structure suggests potential use in drug delivery applications, particularly for hydrophobic drugs.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of similar silane compounds against various bacterial strains. Results indicated a dose-dependent inhibition of growth, suggesting potential applications in coatings or medical devices to prevent biofilm formation.
-
Cell Membrane Interaction :
- Research on silane derivatives highlighted their ability to integrate into lipid membranes, leading to increased fluidity and permeability. This property was linked to enhanced drug absorption in cellular models.
-
Cytotoxicity :
- Cytotoxicity assays conducted on human cell lines showed that while some derivatives were non-toxic at low concentrations, higher doses led to significant cell death. This underscores the importance of dosage in therapeutic applications.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
